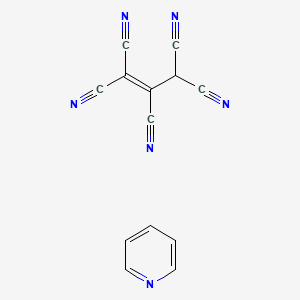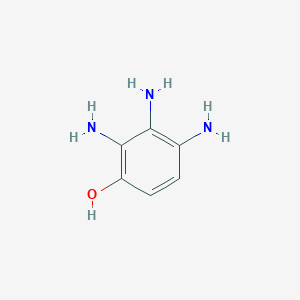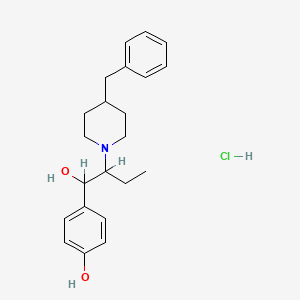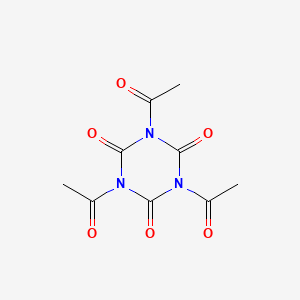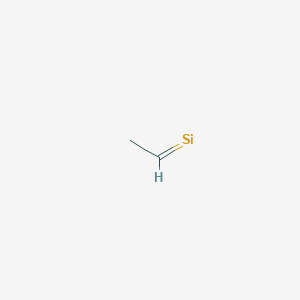
Silapropylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silapropylene is a silicon-containing organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a derivative of propylene where a silicon atom replaces one of the carbon atoms in the propylene molecule. This substitution imparts distinct characteristics to this compound, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silapropylene can be synthesized through several methods, including:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond in propylene. Catalysts such as platinum or rhodium are often used to facilitate this reaction.
Grignard Reaction: This method involves the reaction of a Grignard reagent with a silicon halide to produce this compound. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrosilylation processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Silapropylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanol or siloxane compounds. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reduction reactions can convert this compound to silane derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can participate in substitution reactions where the silicon atom is replaced by other functional groups. Halogenation is a common substitution reaction, using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out under inert atmosphere conditions.
Substitution: Chlorine, bromine; reactions often require the presence of a catalyst or initiator.
Major Products:
Oxidation: Silanol, siloxane
Reduction: Silane derivatives
Substitution: Halogenated this compound compounds
Applications De Recherche Scientifique
Silapropylene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various silicon-containing compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings. Its unique properties make it suitable for applications in electronics and nanotechnology.
Mécanisme D'action
The mechanism by which silapropylene exerts its effects involves its ability to form stable bonds with other atoms and molecules. The silicon atom in this compound can engage in various bonding interactions, including covalent and coordinate bonds. These interactions enable this compound to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Molecular Targets and Pathways: this compound primarily targets molecular structures that can interact with silicon atoms. This includes organic molecules with functional groups capable of forming bonds with silicon, such as hydroxyl, carboxyl, and amino groups. The pathways involved in this compound’s reactions often include nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
- Silane
- Siloxane
- Silanol
- Silane derivatives
Propriétés
Formule moléculaire |
C2H4Si |
|---|---|
Poids moléculaire |
56.14 g/mol |
InChI |
InChI=1S/C2H4Si/c1-2-3/h2H,1H3 |
Clé InChI |
SPKGZBZQTFFWBR-UHFFFAOYSA-N |
SMILES canonique |
CC=[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




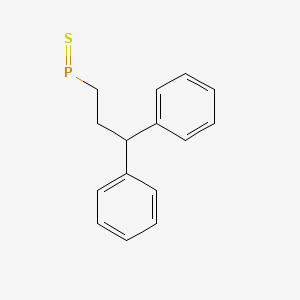
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

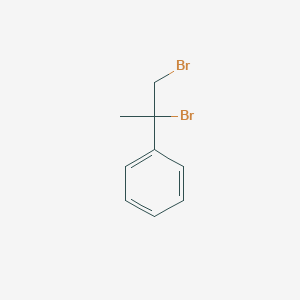

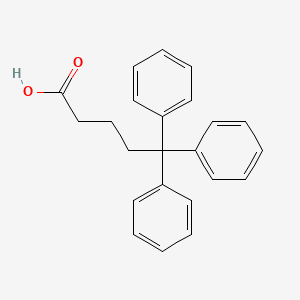
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
